

Structural Elucidation of 7-Hydroxyoctadecanoyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: 7-hydroxyoctadecanoyl-CoA

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Abstract

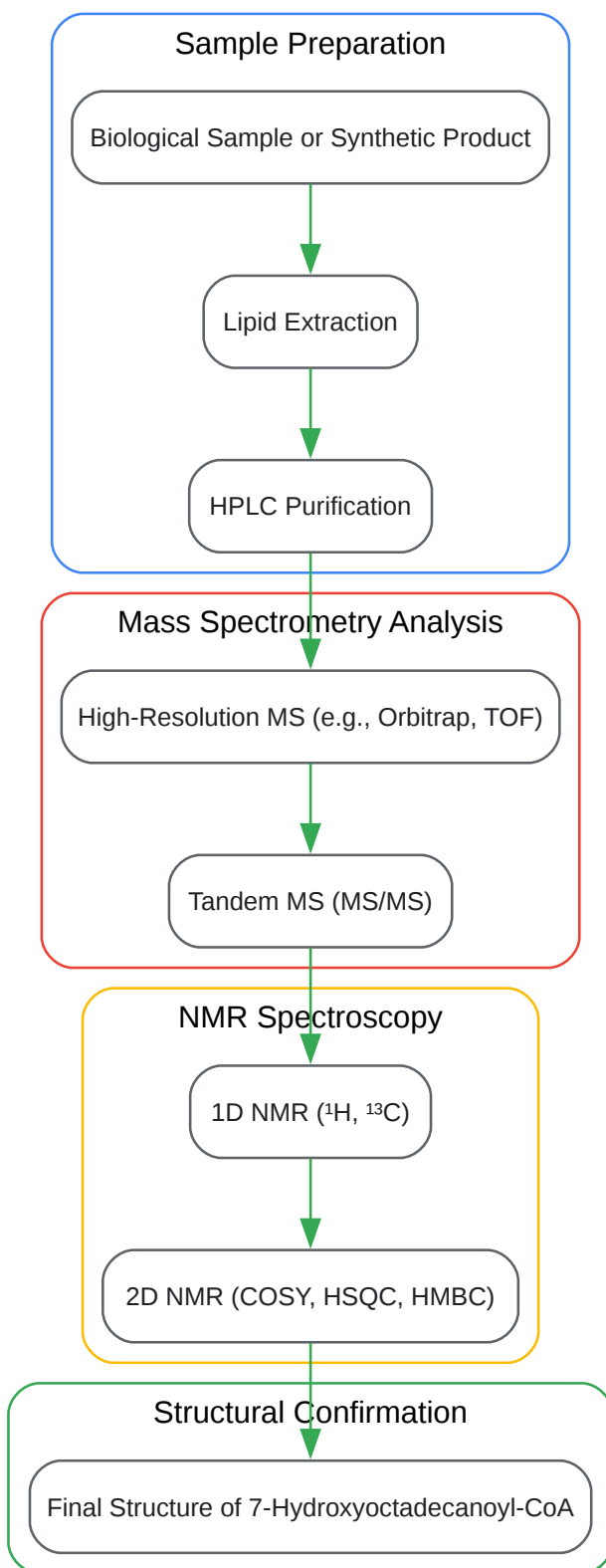
7-Hydroxyoctadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A molecule of significant interest in lipidomics and metabolic research. Its precise structure is critical for understanding its biological function, including its potential role in various signaling pathways and metabolic disorders. This technical guide provides a comprehensive overview of the methodologies required for the complete structural elucidation of **7-hydroxyoctadecanoyl-CoA**, from initial isolation to definitive spectroscopic analysis. Detailed experimental protocols for mass spectrometry and nuclear magnetic resonance spectroscopy are provided, along with examples of expected data presented in tabular and graphical formats for clarity and comparative analysis.

Introduction

Long-chain fatty acyl-CoAs are crucial intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation. The introduction of a hydroxyl group on the acyl chain, as in **7-hydroxyoctadecanoyl-CoA**, can significantly alter the molecule's chemical properties and biological activity. Elucidating the precise position of this hydroxyl group is paramount for understanding its metabolic fate and physiological significance. This guide outlines a systematic approach to confirm the molecular structure of **7-hydroxyoctadecanoyl-CoA**.

Proposed Workflow for Structural Elucidation

The structural confirmation of **7-hydroxyoctadecanoyl-CoA** involves a multi-step process beginning with isolation and purification, followed by a combination of high-resolution mass spectrometry and detailed NMR spectroscopy.



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Caption: A logical workflow for the structural elucidation of **7-hydroxyoctadecanoyl-CoA**.

Physicochemical Properties

While specific experimental data for **7-hydroxyoctadecanoyl-CoA** is not widely available, its properties can be predicted based on related molecules.

Property	Predicted Value
Molecular Formula	C39H70N7O18P3S ^[1]
Monoisotopic Mass	1049.3711 Da
IUPAC Name	S-[2-(3-{--INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanamido]propanamido]ethyl] 7-hydroxyoctadecanethioate

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are essential for confirming the elemental composition and determining the position of the hydroxyl group.

Experimental Protocol: LC-MS/MS

Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: 10 mM ammonium acetate in water.
- Mobile Phase B: Acetonitrile/Isopropanol (70:30).
- Gradient: A linear gradient from 30% to 100% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Collision Gas: Argon.
- Analysis Mode: Full scan (m/z 200-1200) followed by data-dependent MS/MS of the most intense ions.

Expected Mass Spectrometry Data

Ion	m/z (calculated)	m/z (observed)	Description
[M+H] ⁺	1050.3789	Protonated molecular ion	
[M+Na] ⁺	1072.3609	Sodiated molecular ion	
[M+K] ⁺	1088.3348	Potassiated molecular ion	

Tandem MS (MS/MS) Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield characteristic fragments that pinpoint the location of the hydroxyl group. The key fragmentation would be the cleavage adjacent to the hydroxylated carbon, leading to specific neutral losses and fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural information by mapping the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR

- Solvent: Deuterated methanol (CD₃OD) or a mixture of CD₃OD and D₂O.

- Spectrometer: 600 MHz or higher field strength spectrometer equipped with a cryoprobe.
- Experiments:
 - 1D ^1H NMR
 - 1D ^{13}C NMR
 - 2D ^1H - ^1H COSY (Correlation Spectroscopy)
 - 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence)
 - 2D ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation)

Expected NMR Data

The key diagnostic signals in the ^1H and ^{13}C NMR spectra will be those associated with the carbon bearing the hydroxyl group (C7) and its neighboring protons and carbons.

^1H NMR:

- A characteristic multiplet in the range of δ 3.5-3.8 ppm corresponding to the proton attached to the hydroxylated carbon (H7).

^{13}C NMR:

- A distinct signal in the range of δ 68-75 ppm for the hydroxylated carbon (C7).

2D NMR:

- COSY: Correlations between H7 and the protons on the adjacent carbons (H6 and H8).
- HSQC: A cross-peak correlating the C7 signal with the H7 signal.
- HMBC: Long-range correlations from H7 to C6 and C8, and from H6 and H8 to C7, which will definitively confirm the position of the hydroxyl group.

Molecular Structure and Key Correlations

The following diagram illustrates the structure of **7-hydroxyoctadecanoyl-CoA** with key atoms numbered for NMR analysis.

Caption: Chemical structure of **7-hydroxyoctadecanoyl-CoA**.

Conclusion

The structural elucidation of **7-hydroxyoctadecanoyl-CoA** requires a systematic and multi-faceted analytical approach. The combination of high-resolution mass spectrometry for elemental composition and fragmentation analysis, with a suite of 1D and 2D NMR experiments for unambiguous positional confirmation, provides a robust strategy for the definitive characterization of this and other novel hydroxy fatty acyl-CoA molecules. The methodologies and expected data presented in this guide serve as a comprehensive resource for researchers in the fields of lipidomics, metabolomics, and drug discovery.

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References

- 1. alfachemic.com [alfachemic.com]
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